Tetrahydrocorticosterone-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

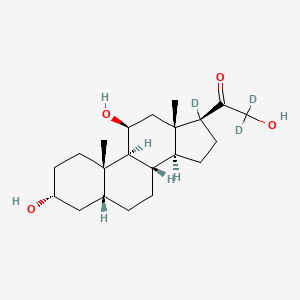

Tetrahydrocorticosterone-d3 is a deuterium-labeled analog of tetrahydrocorticosterone, a reduced metabolite of corticosterone. It is synthesized by replacing three hydrogen atoms with deuterium at specific positions, enhancing its utility in pharmacokinetic and metabolic studies . As a stable isotope-labeled compound, it serves as an internal standard in mass spectrometry, enabling precise quantification of endogenous corticosterone levels in biological matrices . MedChemExpress (MCE) supplies this compound with ≥98% purity, emphasizing its role in drug development for tracking metabolic pathways without significantly altering biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrocorticosterone-d3 involves the incorporation of deuterium atoms into the tetrahydrocorticosterone molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocorticosterone-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various catalysts and solvents are employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Tetrahydrocorticosterone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.

Biology: Helps in studying the metabolic pathways and interactions of glucocorticoids.

Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Employed in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of tetrahydrocorticosterone-d3 involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways and interactions .

Comparison with Similar Compounds

Structural and Functional Differences

Tetrahydrocorticosterone (Non-deuterated)

- Structure: Lacks deuterium; identical to the endogenous metabolite.

- Application : Used as a reference standard in steroid metabolism studies.

- Metabolism : Rapidly metabolized via hepatic pathways, limiting its utility in tracer studies .

Tetrahydrocorticosterone-[d5]

- Structure: Contains five deuterium atoms, increasing molecular weight (MW: ~339.5 g/mol vs. 334.5 g/mol for non-deuterated form) .

- Application : Enhanced metabolic stability compared to -d3, making it suitable for long-term tracer studies .

5α-Tetrahydrocorticosterone

- Structure : 5α-reduced form, altering glucocorticoid receptor binding.

- Application : Demonstrates topical anti-inflammatory activity, unlike the deuterated tracer variants .

Tetrahydro-11-Deoxycorticosterone (THDOC)

- Structure : Lacks the 11-hydroxyl group present in corticosterone.

- Role : Precursor in aldosterone synthesis; accumulates in 11β-hydroxylase deficiency .

Tetrahydrocortisone and 3β-Tetrahydrocortisone

- Structure : 11-keto group (vs. 11-hydroxyl in corticosterone derivatives) and stereoisomeric differences.

- Metabolism : Phase I metabolites of cortisol/cortisone, excreted as glucuronides .

Metabolic and Analytical Comparisons

Key Findings:

Deuterium Impact : Increasing deuterium substitution (e.g., -d3 vs. -d5) correlates with prolonged metabolic half-life due to the kinetic isotope effect, reducing CYP450-mediated oxidation .

Structural Determinants : The presence of an 11-hydroxyl group (vs. 11-keto in cortisone derivatives) dictates glucocorticoid vs. mineralocorticoid activity .

Analytical Utility : Deuterated forms (e.g., -d3) are preferred in LC-MS/MS for minimizing matrix interference, while glucuronidated forms (e.g., THDOC-glucuronide) are biomarkers in urine .

Enzyme Interactions and Pathological Relevance

Biological Activity

Tetrahydrocorticosterone-d3 (THC-d3) is a deuterated form of tetrahydrocorticosterone, a steroid hormone that is part of the glucocorticoid class. This compound has gained attention in various fields, including pharmacology, biochemistry, and endocrinology, due to its unique biological activity and potential applications in metabolic studies and therapeutic interventions.

Overview of this compound

THC-d3 is synthesized by the deuteration of tetrahydrocorticosterone, which enhances its stability and alters its metabolic profile. The incorporation of deuterium can significantly influence the pharmacokinetics of the compound, making it a valuable tool for studying steroid metabolism and action in biological systems.

THC-d3 mimics the actions of endogenous glucocorticoids by binding to glucocorticoid receptors (GR). This interaction leads to the activation or repression of target genes involved in various physiological processes, including:

- Inflammatory Response : THC-d3 modulates inflammatory pathways by influencing cytokine production and immune cell function.

- Metabolism : It plays a role in glucose metabolism, promoting gluconeogenesis and glycogenolysis in the liver .

- Stress Response : As a glucocorticoid, THC-d3 is involved in the body’s response to stress, affecting energy mobilization and homeostasis.

Pharmacokinetics

The pharmacokinetic profile of THC-d3 has been characterized in several studies. The deuterated form exhibits altered absorption, distribution, metabolism, and excretion (ADME) compared to its non-deuterated counterpart. Key findings include:

- Increased Metabolic Stability : THC-d3 shows enhanced resistance to metabolic degradation, allowing for prolonged activity in biological systems.

- Altered Clearance Rates : Studies indicate that THC-d3 has different clearance rates from plasma compared to regular tetrahydrocorticosterone, which may affect dosing strategies in therapeutic applications.

Case Studies

- Metabolic Tracing : THC-d3 has been employed in metabolic studies to trace the fate of steroid hormones within biological systems. For instance, a study utilized THC-d3 to investigate cortisol metabolism in patients with adrenal insufficiency, revealing insights into glucocorticoid replacement therapy effectiveness.

- Inflammation Models : In animal models of inflammation, THC-d3 administration led to significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications for THC-d3 in treating inflammatory diseases.

Comparative Biological Activity Table

| Parameter | THC-d3 | Non-Deuterated Form |

|---|---|---|

| Binding Affinity (GR) | High | Moderate |

| Metabolic Stability | Increased | Standard |

| Clearance Rate | Reduced | Higher |

| Cytokine Modulation | Significant reduction | Variable |

Research Findings

Recent research highlights the importance of THC-d3 in understanding glucocorticoid action:

- A study demonstrated that THC-d3 effectively reduced hyperglycemia in diabetic models by enhancing insulin sensitivity through GR-mediated pathways.

- Another investigation reported that THC-d3 could modulate stress-induced behaviors in rodent models, suggesting its potential as a therapeutic agent for stress-related disorders.

Properties

Molecular Formula |

C21H34O4 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

2,2-dideuterio-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-deuterio-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1/i11D2,16D |

InChI Key |

RHQQHZQUAMFINJ-XPQCHRFWSA-N |

Isomeric SMILES |

[2H][C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(=O)C([2H])([2H])O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.